![molecular formula C11H17NO B078231 N,N-Diethyl-4-methoxyaniline CAS No. 15144-80-6](/img/structure/B78231.png)
N,N-Diethyl-4-methoxyaniline
Overview
Description
N,N-Diethyl-4-methoxyaniline, also known as DEME, is a chemical compound that belongs to the family of anilines. DEME is used in various fields, including organic synthesis, dye manufacturing, and pharmaceuticals.
Scientific Research Applications
Environmental Studies : Research has been conducted on the oxidation processes for hazardous methoxyanilines in aqueous solutions, which are important due to their toxicity and carcinogenic properties. These studies focus on degradation methods for these compounds to prevent environmental harm (Chaturvedi & Katoch, 2020).
Electrochemistry : The electrooxidation of methoxyanilines, including studies on electropolymerization and the mechanisms involved in these processes, are significant in understanding their chemical behavior and potential applications in electronics (Widera et al., 1997).
Material Science : The photoelectrochemical and spectroscopic properties of substituted polyanilines, including methoxyaniline derivatives, have been explored. These studies contribute to the development of materials with specific electrical and optical properties (Kilmartin & Wright, 1999).
Pharmacology and Toxicology : Investigations into the formation and persistence of DNA adducts by methoxyaniline derivatives, especially in the context of carcinogenicity and environmental pollutants, are crucial for understanding their impact on human health (Naiman et al., 2012).
Chemical Synthesis : Studies on the synthesis of various compounds from methoxyanilines, highlighting their versatility as precursors in creating biologically active molecules and industrial chemicals, are of significant importance (Gardner et al., 1948).
properties
IUPAC Name |
N,N-diethyl-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUIJYYBUZUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474036 | |
Record name | N,N-Diethyl-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-methoxyaniline | |
CAS RN |
15144-80-6 | |
Record name | N,N-Diethyl-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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